QCA vs. MQCA: Marker Specificity in Residue Analysis
2-Quinoxalinecarboxylic acid, 1,4-dioxide (QCA) is the JECFA-designated marker residue specifically for carbadox use in food-producing animals, whereas 3-methyl-quinoxaline-2-carboxylic acid (MQCA) is the marker residue for olaquindox. JECFA established maximum residue limits (MRLs) for QCA of 0.03 mg/kg in porcine liver and 0.005 mg/kg in porcine muscle, with QCA identified as the only persistent detectable metabolite in edible tissues 72 hours post-dosing and the only residue quantifiable after a 28-day withdrawal period [1]. Analytical method validation studies demonstrate that QCA can be quantified with average recoveries ranging from 90% to 105% with relative standard deviations below 10% and a limit of quantification (LOQ) of 1.0 μg/kg in animal tissues [2]. In contrast, MQCA serves as the marker for olaquindox and cannot substitute for QCA in carbadox residue monitoring programs; the two markers must be differentiated chromatographically to avoid regulatory misidentification [3].
| Evidence Dimension | Regulatory residue marker designation and quantification performance |
|---|---|
| Target Compound Data | QCA: MRL 0.03 mg/kg (liver), 0.005 mg/kg (muscle); LOQ 1.0 μg/kg; recovery 90-105%; RSD <10% |
| Comparator Or Baseline | MQCA (3-methyl-quinoxaline-2-carboxylic acid): designated marker for olaquindox, not carbadox; structurally distinct chromatographic peak required |
| Quantified Difference | QCA is the exclusive marker for carbadox; MQCA is the exclusive marker for olaquindox; substitution results in regulatory non-compliance |
| Conditions | LC-MS/MS analysis of porcine liver and muscle tissue; JECFA regulatory framework; EU residue control programs |
Why This Matters
Procurement of authentic QCA reference standard is mandatory for regulatory-compliant carbadox residue monitoring; use of MQCA or non-oxidized quinoxaline-2-carboxylic acid produces invalid analytical results that fail EU and Codex Alimentarius residue control program requirements.
- [1] WHO Food Additives Series 51: CARBADOX (addendum). Joint FAO/WHO Expert Committee on Food Additives (JECFA). 2003. View Source
- [2] Li L, et al. Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. Food Chem. 2024. View Source
- [3] Determination of Carbadox and metabolites of Carbadox and Olaquindox in muscle tissue using high performance liquid chromatography–tandem mass spectrometry. J Chromatogr B. 2012;881-882:90-95. View Source
